4-(benzofuran-2-carbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
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Overview
Description
4-(benzofuran-2-carbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one: is a complex organic compound that belongs to the class of pyrrolone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of o-hydroxybenzaldehyde with malonic acid under acidic conditions to form the benzofuran ring
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: : The carbonyl groups within the molecule can be reduced to alcohols.
Substitution: : The methoxyphenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Electrophilic substitution reactions may use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols.
Substitution: : Introduction of new functional groups such as nitro or halogen groups.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity may be explored for potential antimicrobial, antitumor, or antioxidant properties.
Medicine: : It could be investigated for its therapeutic potential in treating various diseases.
Industry: : It may find use in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The exact mechanism of action of this compound would depend on its specific biological targets. It may interact with enzymes or receptors, leading to a cascade of biochemical reactions. The molecular pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups. Similar compounds might include other benzofuran derivatives or pyrrolone derivatives, but the presence of the methoxyphenyl and methylisoxazole groups sets it apart. These similar compounds may have different biological activities or chemical properties, making this compound distinct in its applications.
List of Similar Compounds
Benzofuran derivatives: : Various benzofuran compounds with different substituents.
Pyrrolone derivatives: : Other pyrrolone compounds with different functional groups.
Methoxyphenyl compounds: : Compounds containing methoxyphenyl groups.
Methylisoxazole derivatives: : Compounds with methylisoxazole groups.
Properties
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-4-hydroxy-2-(3-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O6/c1-13-10-19(25-32-13)26-21(15-7-5-8-16(11-15)30-2)20(23(28)24(26)29)22(27)18-12-14-6-3-4-9-17(14)31-18/h3-12,21,28H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYJHOLPYDPFDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC(=CC=C5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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